Home > Products > Screening Compounds P49548 > (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone
(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone - 296792-43-3

(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone

Catalog Number: EVT-2952060
CAS Number: 296792-43-3
Molecular Formula: C19H18N4O
Molecular Weight: 318.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

The molecular structure of (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone comprises a quinoxaline ring connected to a phenylpiperazine moiety through a methanone bridge. While specific structural data for this exact compound is unavailable in the provided literature, analogous compounds with similar structural motifs have been characterized using X-ray crystallography and spectroscopic techniques such as IR, 1H NMR, and 13C NMR. [, , , , , , , , , , , ]

Applications
  • Anti-fibrotic Agent Development: Research on the compound 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, a structurally similar quinoxaline derivative, highlights its potential as an anti-fibrotic drug candidate. This compound exhibited promising results in preclinical studies for treating renal and hepatic fibrosis. [] These findings suggest that (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone, with its quinoxaline core, might also hold potential for development as an anti-fibrotic agent.

  • Kinase Inhibition Studies: Quinoxaline derivatives have demonstrated inhibitory activity against various kinases, which are essential enzymes involved in numerous cellular processes. [, ] The structural similarity of (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone to known kinase inhibitors suggests that it might also possess kinase inhibitory properties, warranting further investigation.

  • Development of Novel Antipsychotics: Research has explored the potential of compounds containing the (4-phenylpiperazin-1-yl) moiety as antipsychotic agents. [, ] These studies investigated the ability of these compounds to interact with dopamine and serotonin receptors, known targets for antipsychotic drugs. The presence of the (4-phenylpiperazin-1-yl) group in (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone suggests that it might also possess antipsychotic properties, prompting further exploration in this domain.

(4-Phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone

Compound Description: (4-Phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (4a) is a novel 5-HT3 receptor antagonist. [, ] It has shown potential as an antidepressant and anxiolytic agent in rodent models. [, ] Studies have demonstrated that 4a exhibits antidepressant-like effects in the forced swim test, potentiates the 5-HTP-induced head-twitch response, and antagonizes reserpine-induced hypothermia in rodents. [] Additionally, 4a attenuates behavioral alterations in anxiety models such as the elevated plus maze, open field test, light-dark model, and hole board test. []

Reference:[1] https://www.semanticscholar.org/paper/a640e7c256e2990dcae8e6b4cec6483ceeba2636 [] https://www.semanticscholar.org/paper/51fa9d90e9626b22ac6bc04999c488bc451d0f3e

7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol Analogues

Compound Description: These compounds are aminotetralin-piperazine-based hybrid molecules developed for dopamine D2/D3 receptors. [] The research focused on modifying the position of the phenolic hydroxyl group on the aromatic ring to optimize D2/D3 selectivity. [] One notable analogue, compound (-)-10, exhibited high affinity and selectivity for D3 receptors (Ki = 0.35 nM; D2/D3 = 71). [] Another analogue, compound (-)-25, displayed the highest selectivity for D3 receptors within the 5-hydroxy series (Ki = 0.82 nM; D2/D3 = 31.5). []

(S)-6-((2-(4-Phenylpiperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol and Analogues

Compound Description: This series of compounds are structurally related to the 7-{[2-(4-phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol analogues and are also investigated for their activity as D2 and D3 dopaminergic ligands. [] Quantitative structure-activity relationship (QSAR) studies, utilizing CoMFA and CoMSIA methods, were conducted on 45 related compounds. [] The research aimed to identify structural features influencing their affinity for D2 and D3 receptors and to understand the basis for D3 selectivity. []

Relevance: Similar to the previous group, these compounds share the 4-phenylpiperazine moiety with (4-phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone. The QSAR analysis highlighted the significance of the 4-phenylpiperazine group, particularly the presence of a carbonyl group attached to the piperazine ring, for D3 receptor selectivity. [] This finding suggests a possible role of this structural element in mediating interactions with dopamine receptors, which might be relevant for the target compound's potential activity.

Reference: [] https://www.semanticscholar.org/paper/94d8d809af09f5e28e248cf1fb68eba25abe1d0f

2-Aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles

Compound Description: This is a series of novel compounds synthesized from 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine and iminoester hydrochlorides. [] The synthesis utilized microwave heating for rapid and efficient production. []

Reference: [] https://www.semanticscholar.org/paper/a99fcfab784991ee9d49f42bfd14b7c6a750f922

1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives

Compound Description: This series of compounds are reported as CCR1 antagonists. [, ] HQSAR analysis was conducted on these derivatives to understand their structure-activity relationships. [, ] The analysis revealed key structural features contributing to their inhibitory activity against CCR1. [, ]

Reference: [] https://www.semanticscholar.org/paper/217836b1a61544f681a6c1f490dd35335e779a25[12] https://www.semanticscholar.org/paper/30654a9815c38880af601d2299f4ca87141988f3

N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones Derived from Phenoxazine and Phenothiazine

Compound Description: This study explored a series of 27 N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine for their anticancer properties. [] The compounds exhibited potent antiproliferative effects against a panel of 93 cancer cell lines. [] Notably, compound 16o, 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile, displayed exceptional potency with a mean GI50 of 3.3 nM. [] Mechanistic studies indicated that these compounds inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin. []

(2-Ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone (ARN19702)

Compound Description: ARN19702 is a potent and orally active N-acylethanolamine acid amidase (NAAA) inhibitor. [] It exhibited remarkable analgesic properties in various mouse and rat models of acute and neuropathic pain. [] Importantly, ARN19702 did not demonstrate any rewarding or sedative effects. []

Reference: [] https://www.semanticscholar.org/paper/841ff597d1a2d058c510c30a617ab6fe428a1154

5-[(4-Phenylpiperazin-1-yl)methyl]pyrrolo[2,3-d]pyrimidine derivatives

Compound Description: These compounds were synthesized as potential dopamine D4 receptor ligands. [] The synthesis involved pyrrole annulations and Mannich reactions with formaldehyde and phenylpiperazines. []

6-(4-(4-Substituted phenylpiperazin-1-yl)butoxy)benzo[d][1,3]oxathiol-2-one Derivatives

Compound Description: These compounds were synthesized and evaluated as potential antipsychotic agents. [] Their antidopaminergic and antiserotonergic activities were assessed in mice. [] Two compounds, 4l (6-(4-(4-(2,3-dichlorophenyl)piperazin- 1-yl)butoxy)benzo[d][1,3]oxathiol-2-one) and 4n (6-(4-(4-(2,3-dimethylphenyl)piperazin-1- yl)butoxy)benzo[d][1,3]oxathiol-2-one) showed a favorable antipsychotic profile with a lower propensity for inducing catalepsy. []

6-(3-(4-Substituted phenylpiperazin-1-yl)propoxy)benzo(d)(1,3)oxathiol-2-ones

Compound Description: This series of compounds represent another group of potential antipsychotics with structural similarities to the previous group (6-(4-(4-substituted phenylpiperazin-1-yl)butoxy)benzo[d][1,3]oxathiol-2-one derivatives). [] They were designed, synthesized, and evaluated for their antidopaminergic and antiserotonergic activities in mice. [] The study aimed to identify new and efficient agents for treating mental disorders like schizophrenia. [] QSAR models were generated to explore the relationship between their structure and antipsychotic activity. []

1-(4-Methyl-piperazin-1-yl)isoquinolines with Different Heteroaromatic Substituents

Compound Description: This series of compounds investigated the impact of various heteroaromatic substituents at the C-3 position of 1-(4-methylpiperazin-1-yl)isoquinolines on their anticancer activity. [] The study tested derivatives with 2-methylthiazol-4-yl, 2-phenylthiazol-4-yl, 2-(pyridin-4-yl)thiazol-4-yl, imidazo[2,1- b ]thiazol-6-yl, quinoxalin-2-yl, and 6,7-dimethylquinoxalin-2-yl substituents. [] The results showed that compounds with 2-phenylthiazol-4-yl, quinoxaline-2-yl, and 6,7-dimethylquinoxalin-2-yl substituents had the highest anticancer activity, indicating the importance of the specific heterocyclic substituent for biological activity. []

Properties

CAS Number

296792-43-3

Product Name

(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone

IUPAC Name

(4-phenylpiperazin-1-yl)-quinoxalin-6-ylmethanone

Molecular Formula

C19H18N4O

Molecular Weight

318.38

InChI

InChI=1S/C19H18N4O/c24-19(15-6-7-17-18(14-15)21-9-8-20-17)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14H,10-13H2

InChI Key

UUTOUSXRSANDCT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=NC=CN=C4C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.